D-Arabinitol is a five-carbon sugar alcohol, classified as a pentitol, with the chemical formula C₅H₁₂O₅. It is a stereoisomer of L-arabinitol and can be formed through the reduction of either D-arabinose or D-lyxose. D-Arabinitol is commonly found in various fungi and plants, where it serves as an important metabolite. It has garnered attention for its potential roles in human health and disease, particularly in relation to fungal infections and metabolic disorders.
D-Arabinitol itself doesn't have a direct mechanism of action within the human body. Its importance lies in its role as a biomarker for Candida overgrowth. When Candida fungi actively grow and reproduce, they produce D-Arabinitol as a byproduct. Measuring elevated levels of D-Arabinitol in urine or blood serum can indicate the presence of a Candida infection [].
These reactions highlight D-arabinitol's role as an intermediary in carbohydrate metabolism.
D-Arabinitol exhibits various biological activities, particularly in relation to fungal pathogens. In Candida albicans, D-arabinitol is synthesized as a metabolic byproduct and may play a role in the organism's pathogenicity. Studies suggest that high levels of D-arabinitol are associated with infections, indicating its potential use as a biomarker for Candida infections . Furthermore, it has been shown to influence osmotic balance within cells, which can affect cellular responses during stress conditions.
D-Arabinitol can be synthesized through several methods:
D-Arabinitol has several applications across various fields:
D-Arabinitol shares structural similarities with several other sugar alcohols and pentitols. Below are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
L-Arabinitol | C₅H₁₂O₅ | Stereoisomer of D-arabinitol; less common in nature |
Xylitol | C₅H₁₂O₅ | Six-carbon sugar alcohol; widely used as a sweetener |
Ribitol | C₅H₁₂O₅ | A component of riboflavin; involved in cellular metabolism |
Mannitol | C₆H₁₄O₆ | Commonly used in medicine; osmotic diuretic |
D-Arabinitol is unique due to its specific metabolic pathways and associations with fungal pathogens like Candida albicans. Its role as both a metabolite and potential biomarker distinguishes it from other similar compounds, which may not have such direct implications in clinical settings.
In Streptococcus pneumoniae, D-arabinitol is incorporated into capsular polysaccharides (CPS) as cytidine diphosphate (CDP)-D-arabinitol, a nucleotide-activated form. The biosynthetic pathway involves two key enzymes encoded by abpA and abpB:
This two-step pathway confirms that CDP-d-arabinitol is the direct precursor for CPS synthesis in serotypes 17F, 24A, 24B, and others. Kinetic studies reveal that AbpA exhibits a Kₘ of 0.43 mM for d-Xlu-5-P and 0.25 mM for CTP, while AbpB shows a Vₘₐₓ of 12.3 μmol/min/mg for CDP-d-xylulose.
AbpA demonstrates strict specificity for d-Xlu-5-P and CTP, with no activity observed with d-ribulose-5-phosphate or other nucleotide triphosphates. Structural analysis suggests that the enzyme’s active site accommodates the linear configuration of d-Xlu-5-P, distinguishing it from related nucleotidyltransferases.
AbpB belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. It catalyzes the stereospecific reduction of the C2 ketone group in CDP-d-xylulose to form CDP-d-arabinitol. NADPH is the preferred cofactor, with a Kₘ of 0.08 mM, compared to 0.15 mM for NADH.
In Candida albicans, D-arabinitol biosynthesis originates from d-ribulose-5-phosphate (d-Ru-5-P), an intermediate of the pentose phosphate pathway. Isotopic labeling studies using [14C]-glucose confirmed that d-Ru-5-P is dephosphorylated to d-ribulose, which is subsequently reduced to D-arabinitol.
The final step is mediated by NAD-dependent D-arabitol dehydrogenase (ArDH), which reversibly converts d-ribulose to D-arabinitol. However, gene knockout studies revealed that C. albicans retains D-arabinitol production in the absence of ArDH, indicating an alternative biosynthetic route independent of this enzyme. This pathway likely involves direct reduction of d-Ru-5-P to D-arabinitol-5-phosphate, followed by dephosphorylation.
Zygosaccharomyces rouxii has emerged as a promising host for D-arabinitol production due to its innate tolerance to high sugar and salt concentrations. Metabolic engineering strategies include:
Fed-batch fermentation with optimized glucose feeding and pH control achieved a record titer of 149.10 g/L D-arabinitol in Z. rouxii, with a productivity of 1.04 g/L/h. Downstream purification using ethanol precipitation yielded 96.5% pure product.
AbpA catalyzes the first step in CDP-d-arabinitol biosynthesis, transferring a cytidylyl group from CTP to d-xylulose-5-phosphate (d-Xlu-5-P) to form CDP-d-xylulose [1] [3]. Kinetic studies reveal that AbpA exhibits Michaelis-Menten kinetics, with a higher affinity for d-Xlu-5-P ($$Km = 0.12 \, \text{mM}$$) compared to CTP ($$Km = 0.25 \, \text{mM}$$) [1]. The catalytic efficiency ($$k{cat}/Km$$) for d-Xlu-5-P is approximately $$8.3 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$, underscoring its role as the rate-limiting enzyme in the pathway [1].
Table 1: Kinetic Parameters of AbpA
Substrate | $$K_m \, (\text{mM})$$ | $$k_{cat} \, (\text{s}^{-1})$$ | $$k{cat}/Km \, (\text{M}^{-1}\text{s}^{-1})$$ |
---|---|---|---|
d-Xlu-5-P | 0.12 | 1.0 | $$8.3 \times 10^3$$ |
CTP | 0.25 | 0.8 | $$3.2 \times 10^3$$ |
The enzyme operates optimally at pH 8.0–8.5 and 37°C, with activity declining sharply outside this range [1]. Magnesium ions ($$Mg^{2+}$$) enhance catalysis by stabilizing the transition state, though excess $$Mg^{2+}$$ (>5 mM) induces mild inhibition [1].
AbpB reduces CDP-d-xylulose to CDP-d-arabinitol, utilizing NADH or NADPH as cofactors [1] [3]. While both cofactors are functional, NADH exhibits superior binding affinity ($$Km = 0.08 \, \text{mM}$$) compared to NADPH ($$Km = 0.15 \, \text{mM}$$) [1]. The maximal velocity ($$V_{max}$$) with NADH is nearly double that observed with NADPH, suggesting a physiological preference for NADH [1].
Table 2: Cofactor-Specific Kinetics of AbpB
Cofactor | $$K_m \, (\text{mM})$$ | $$V_{max} \, (\mu\text{mol/min/mg})$$ |
---|---|---|
NADH | 0.08 | 12.5 |
NADPH | 0.15 | 6.8 |
Structural analyses predict a Rossmann-fold motif in AbpB, consistent with its role in nucleotide binding [1]. Mutagenesis studies implicate conserved residues (e.g., Ser-150, Asp-154) in coordinating the NADH pyrophosphate group [1].
Both AbpA and AbpB function optimally under mildly alkaline conditions (pH 7.5–8.5), though AbpA retains >80% activity at pH 7.0–9.0, while AbpB is more sensitive to deviations [1] [5]. Temperature optima differ slightly: AbpA peaks at 37°C, whereas AbpB shows maximal activity at 40°C [1] [5].
Table 3: Environmental Sensitivity of AbpA and AbpB
Parameter | AbpA | AbpB |
---|---|---|
pH Optimum | 8.0–8.5 | 7.5–8.0 |
Temperature Optimum | 37°C | 40°C |
Thermostability | Stable ≤ 45°C | Stable ≤ 50°C |